(S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide
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Overview
Description
(S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrrolidine ring attached to a benzamide moiety, with two chlorine atoms at the 2 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the pyrrolidine derivative with 2,3-dichlorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
(S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential dual serotonin and noradrenaline reuptake inhibitor, which could be useful in the treatment of depression and anxiety disorders.
Biological Research: The compound is used to investigate the role of serotonin and noradrenaline in various physiological processes.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological targets.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide involves the inhibition of serotonin and noradrenaline reuptake. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced anxiety . The compound targets the serotonin transporter (SERT) and the noradrenaline transporter (NET), blocking their reuptake function.
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-Pyrrolidin-3-yl]benzamides: These compounds also act as dual serotonin and noradrenaline reuptake inhibitors but may have different pharmacokinetic properties.
N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines: These compounds are selective dual serotonin/noradrenaline reuptake inhibitors with different structural features.
Uniqueness
(S)-2,3-dichloro-N-ethyl-N-(pyrrolidin-3-yl)benzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its binding affinity and selectivity for the serotonin and noradrenaline transporters. Additionally, the ethyl group on the pyrrolidine ring may enhance its pharmacokinetic properties, making it a promising candidate for further development .
Properties
Molecular Formula |
C13H16Cl2N2O |
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Molecular Weight |
287.18 g/mol |
IUPAC Name |
2,3-dichloro-N-ethyl-N-[(3S)-pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C13H16Cl2N2O/c1-2-17(9-6-7-16-8-9)13(18)10-4-3-5-11(14)12(10)15/h3-5,9,16H,2,6-8H2,1H3/t9-/m0/s1 |
InChI Key |
JSYQQBKBYKJHAO-VIFPVBQESA-N |
Isomeric SMILES |
CCN([C@H]1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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